Methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate
Overview
Description
Methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C13H12N2O6S and its molecular weight is 324.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organocatalysis
- Asymmetric Michael Addition : A study demonstrated the use of a related organocatalyst for the asymmetric Michael reaction of cyclohexanone and nitroolefins, showcasing high catalytic activity and stereoselectivity, leading to products with high yields and enantiomeric excesses (Syu, Kao, & Lin, 2010).
Synthetic Methodology
- Diels–Alder Cycloaddition : Research on microwave-assisted Diels–Alder cycloaddition of nitroheterocycles with dienes presented a pathway to synthesize carbazole and indole derivatives, demonstrating the compound's role in constructing complex heterocyclic structures (Gomez et al., 2009).
- Regioselective Synthesis of Pyrroles : A method for the regioselective synthesis of 2,3,4-trisubstituted pyrroles was developed, highlighting the compound's utility in introducing diverse substituents to the pyrrole ring, thereby enabling precise control over functionalization (Misra et al., 2007).
Catalysis and Reagent Development
- Microwave-Assisted Organic Synthesis : Utilization in microwave-assisted reactions to produce heterocyclic compounds emphasizes the compound's role in facilitating efficient and rapid synthesis under solvent-free conditions, expanding the toolbox for organic synthesis (Gomez et al., 2009).
Novel Reaction Pathways
- Cycloaddition Reactions : Demonstrated in the synthesis of 2,3,4-trisubstituted pyrroles, showcasing the compound's role in enabling diverse cycloaddition reactions that contribute to the synthesis of functionally rich pyrrole derivatives (Misra et al., 2007).
Properties
IUPAC Name |
methyl 1-(4-methylphenyl)sulfonyl-4-nitropyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O6S/c1-9-3-5-11(6-4-9)22(19,20)14-8-10(15(17)18)7-12(14)13(16)21-2/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFBDJWRDWDJJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660697 | |
Record name | Methyl 1-(4-methylbenzene-1-sulfonyl)-4-nitro-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
930111-86-7 | |
Record name | Methyl 1-(4-methylbenzene-1-sulfonyl)-4-nitro-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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